![molecular formula C16H16ClFN2O2 B1621854 N1-[6-(4-フルオロフェノキシ)-3-ピリジル]-3-クロロ-2,2-ジメチルプロパンアミド CAS No. 243963-12-4](/img/structure/B1621854.png)
N1-[6-(4-フルオロフェノキシ)-3-ピリジル]-3-クロロ-2,2-ジメチルプロパンアミド
説明
“N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide” is a chemical compound with the formula C₁₆H₁₆ClFN₂O₂ . It is also known as AZD9291 or Tagrisso, and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₆ClFN₂O₂ . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms .科学的研究の応用
“N1-[6-(4-フルオロフェノキシ)-3-ピリジル]-3-クロロ-2,2-ジメチルプロパンアミド”の包括的な分析
非小細胞肺癌(NSCLC)の治療 この化合物は、AZD9291またはタグリッソとしても知られており、第3世代の上皮成長因子受容体(EGFR)チロシンキナーゼ阻害剤です。特定のEGFR T790M変異を持つNSCLC患者を治療するのに特に有効であり、癌治療の標的アプローチを提供します。
薬剤耐性の克服: タグリッソは、癌細胞におけるABCB1を介した薬剤耐性を逆転させることが示されています。これは、ABCB1(P-糖タンパク質としても知られている)がしばしば癌細胞からの薬剤の流出に関与し、化学療法耐性につながるため、重要です .
膠芽腫(GBM)モデル: 他のEGFR阻害剤とは対照的に、AZD9291はGBM細胞においてEGFR/ERKシグナル伝達経路を継続的かつ効率的に阻害し、in vitroおよびin vivoの両方で効率的な前臨床活性を示しました .
切除不能なステージIII肺癌: タグリッソは、化学放射線療法後の切除不能なステージIII EGFR変異陽性NSCLCの成人患者を治療するため、米国で優先審査を受けました。これは、進行した肺がん患者にとって貴重な治療選択肢となる可能性を示しています .
5. EGFR変異陽性肺がんの術後補助療法 ADAURA第III相試験では、タグリッソはEGFR変異陽性肺がん患者の術後補助療法として、5.5年間の中央無病生存期間を示しました。また、ステージII-IIIAの患者では、脳または脊髄への病気の再発のリスクを76%有意に低下させました .
化学療法との併用療法: タグリッソは、化学療法との併用で、初回の追加治療までの時間(TFST)、2次治療での奏効率(PFS2)、2回目の追加治療までの時間(TSST)など、さまざまな進行後エンドポイントで一貫した利益を示し、EGFR変異陽性の進行肺がん患者全体の生存率の好ましい傾向を示しました .
作用機序
Compound A acts as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation. By activating PPARα, Compound A can modulate various cellular processes, including gene expression, apoptosis, and cell proliferation. Additionally, Compound A has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. For instance, studies have shown that Compound A can increase the expression of genes involved in lipid metabolism and decrease the levels of pro-inflammatory cytokines. Additionally, Compound A has been found to reduce oxidative stress and improve mitochondrial function, which can have beneficial effects on cellular health.
実験室実験の利点と制限
One of the main advantages of using Compound A in lab experiments is its specificity and potency in activating PPARα. Additionally, Compound A has been shown to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, one of the limitations of using Compound A is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of Compound A. For instance, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, studies are needed to investigate the potential use of Compound A in treating metabolic disorders, such as diabetes and obesity. Furthermore, studies are needed to optimize the synthesis method of Compound A and improve its solubility in water, which can enhance its applicability in various experimental settings.
特性
IUPAC Name |
3-chloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-12-5-8-14(19-9-12)22-13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZSANHMMXUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381489 | |
| Record name | N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243963-12-4 | |
| Record name | N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



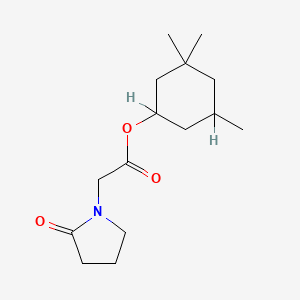

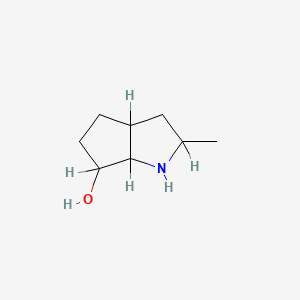

![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)





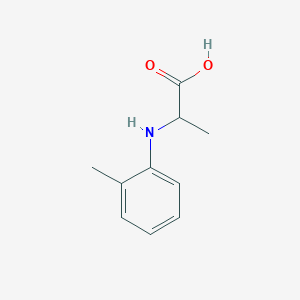
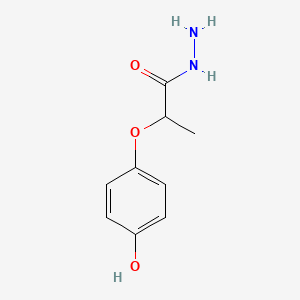
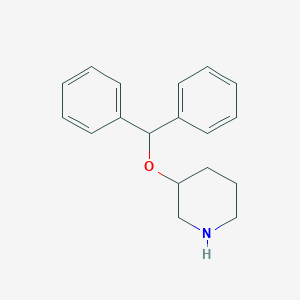
![Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B1621792.png)